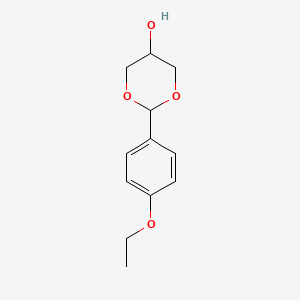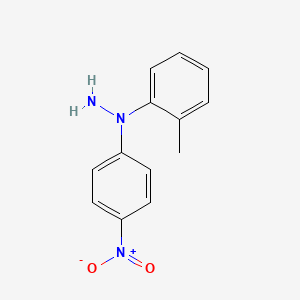
1-(2-Methylphenyl)-1-(4-nitrophenyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methylphenyl)-1-(4-nitrophenyl)hydrazine is an organic compound that belongs to the class of hydrazines. Hydrazines are characterized by the presence of a nitrogen-nitrogen single bond and are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylphenyl)-1-(4-nitrophenyl)hydrazine typically involves the reaction of 2-methylphenylhydrazine with 4-nitrobenzaldehyde. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product.
Industrial Production Methods
Industrial production methods for hydrazine derivatives often involve large-scale batch or continuous processes. These methods are designed to maximize efficiency and minimize waste. The specific details of industrial production for this compound would depend on the scale of production and the intended application of the compound.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Methylphenyl)-1-(4-nitrophenyl)hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or azo derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 1-(2-Methylphenyl)-1-(4-aminophenyl)hydrazine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or azo compounds, while reduction can produce amino derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: The compound may be investigated for its biological activity, including potential antimicrobial or anticancer properties.
Medicine: Hydrazine derivatives are often explored for their therapeutic potential, and this compound could be studied for similar applications.
Industry: The compound may find use in the development of new materials or as an intermediate in the production of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 1-(2-Methylphenyl)-1-(4-nitrophenyl)hydrazine would depend on its specific application
Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.
DNA Interaction: It could interact with DNA, leading to potential mutagenic or cytotoxic effects.
Redox Reactions: The compound may participate in redox reactions, influencing cellular oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
1-(2-Methylphenyl)-1-phenylhydrazine: Lacks the nitro group, which may result in different reactivity and biological activity.
1-(4-Nitrophenyl)-1-phenylhydrazine: Lacks the methyl group, which could influence its chemical properties and applications.
Uniqueness
1-(2-Methylphenyl)-1-(4-nitrophenyl)hydrazine is unique due to the presence of both a methyl group and a nitro group, which can significantly impact its chemical reactivity and potential applications. The combination of these functional groups may confer distinct properties that are not observed in similar compounds.
Propiedades
Número CAS |
113284-07-4 |
|---|---|
Fórmula molecular |
C13H13N3O2 |
Peso molecular |
243.26 g/mol |
Nombre IUPAC |
1-(2-methylphenyl)-1-(4-nitrophenyl)hydrazine |
InChI |
InChI=1S/C13H13N3O2/c1-10-4-2-3-5-13(10)15(14)11-6-8-12(9-7-11)16(17)18/h2-9H,14H2,1H3 |
Clave InChI |
RBCAXUMSGWVGLY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1N(C2=CC=C(C=C2)[N+](=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{2-[4-(Trifluoromethanesulfonyl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14313383.png)
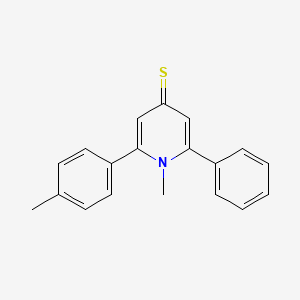

![2-[(3-Ethenylphenyl)methoxy]-N,N-dimethylethan-1-amine](/img/structure/B14313395.png)
![Pyrazolo[1,5-c]pyrimidin-7(6H)-one, 2,5-diphenyl-](/img/structure/B14313408.png)
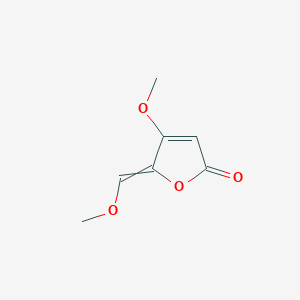
![6-[2-(2H-1,3-Benzodioxol-5-yl)-2-oxoethyl]-2,3-dimethoxybenzaldehyde](/img/structure/B14313416.png)
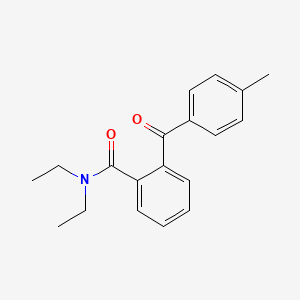
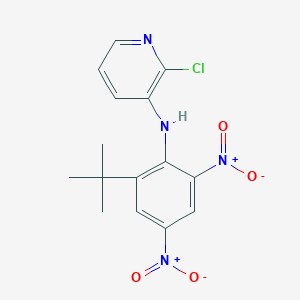
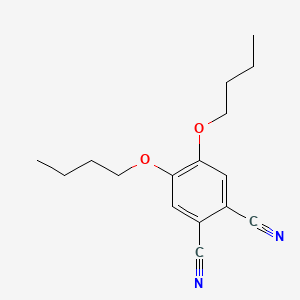
silane](/img/structure/B14313442.png)
![N,N-Bis[(trifluoromethyl)sulfanyl]methanamine](/img/structure/B14313443.png)
